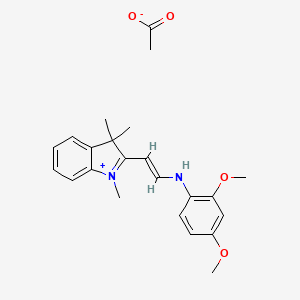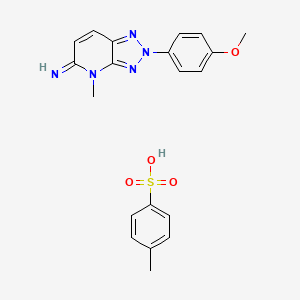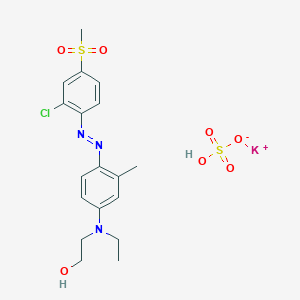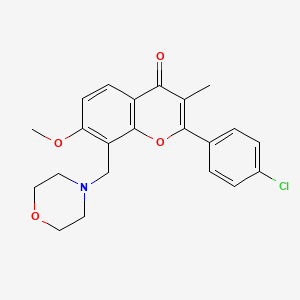
3-Methyl-7-methoxy-8-morpholinomethyl-4'-chloroflavone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-7-methoxy-8-morpholinomethyl-4’-chloroflavone is a synthetic flavone derivative known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a morpholinomethyl group at the 8th position, a methoxy group at the 7th position, a methyl group at the 3rd position, and a chlorine atom at the 4’ position of the flavone backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-methoxy-8-morpholinomethyl-4’-chloroflavone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Flavone Core: The flavone core can be synthesized through the cyclization of appropriate chalcones under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group at the 7th position can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Introduction of the Methyl Group: The methyl group at the 3rd position can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.
Introduction of the Chlorine Atom: The chlorine atom at the 4’ position can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the Morpholinomethyl Group: The morpholinomethyl group at the 8th position can be introduced through Mannich-type reactions involving morpholine, formaldehyde, and the flavone core.
Industrial Production Methods
Industrial production of 3-Methyl-7-methoxy-8-morpholinomethyl-4’-chloroflavone may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反应分析
Types of Reactions
3-Methyl-7-methoxy-8-morpholinomethyl-4’-chloroflavone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced flavone derivatives.
Substitution: The chlorine atom at the 4’ position can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized flavone derivatives.
Reduction: Reduced flavone derivatives.
Substitution: Substituted flavone derivatives with various functional groups replacing the chlorine atom.
科学研究应用
3-Methyl-7-methoxy-8-morpholinomethyl-4’-chloroflavone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical products due to its unique chemical properties.
作用机制
The mechanism of action of 3-Methyl-7-methoxy-8-morpholinomethyl-4’-chloroflavone involves its interaction with various molecular targets and pathways. The compound may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.
相似化合物的比较
Similar Compounds
7-Methoxyflavone: Lacks the morpholinomethyl and chlorine substituents.
3-Methylflavone: Lacks the methoxy, morpholinomethyl, and chlorine substituents.
4’-Chloroflavone: Lacks the methoxy, morpholinomethyl, and methyl substituents.
Uniqueness
3-Methyl-7-methoxy-8-morpholinomethyl-4’-chloroflavone is unique due to the presence of all four substituents, which confer distinct chemical and biological properties
属性
CAS 编号 |
86073-64-5 |
|---|---|
分子式 |
C22H22ClNO4 |
分子量 |
399.9 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-7-methoxy-3-methyl-8-(morpholin-4-ylmethyl)chromen-4-one |
InChI |
InChI=1S/C22H22ClNO4/c1-14-20(25)17-7-8-19(26-2)18(13-24-9-11-27-12-10-24)22(17)28-21(14)15-3-5-16(23)6-4-15/h3-8H,9-13H2,1-2H3 |
InChI 键 |
APDSITWJMGPJLM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2CN3CCOCC3)OC)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


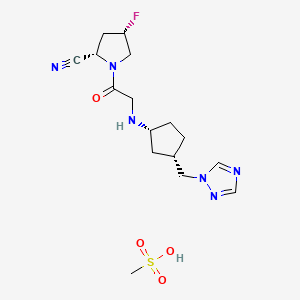
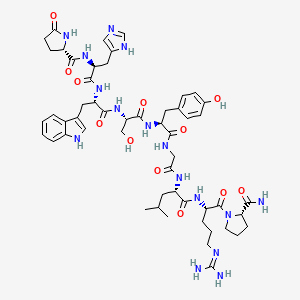

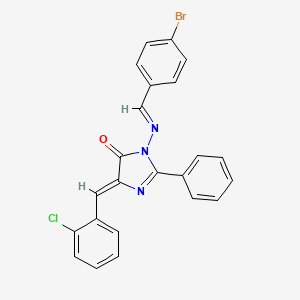


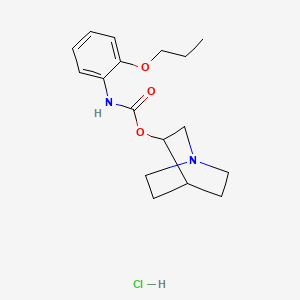
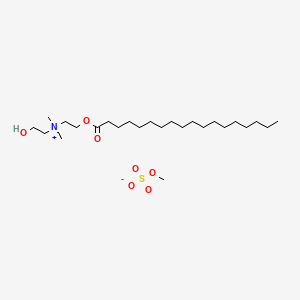
![4-hydroxy-7-[2-[3-[2-(2-naphthalen-1-ylethoxy)ethylsulfonyl]propylamino]ethyl]-3H-1,3-benzothiazol-2-one;hydrochloride](/img/structure/B12775979.png)

